

# Applications of iP300w in FSHD Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: *iP300w*

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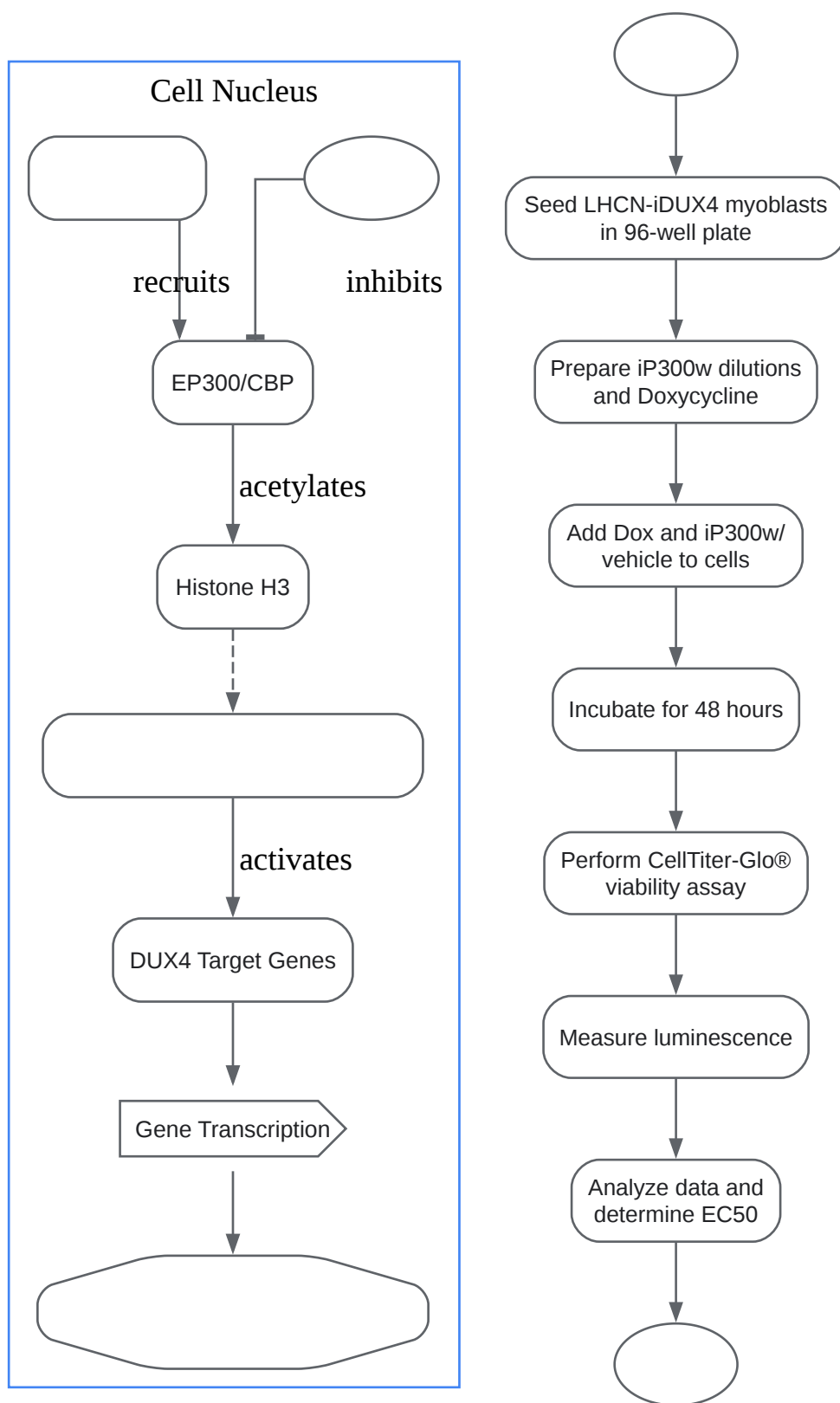
### Introduction

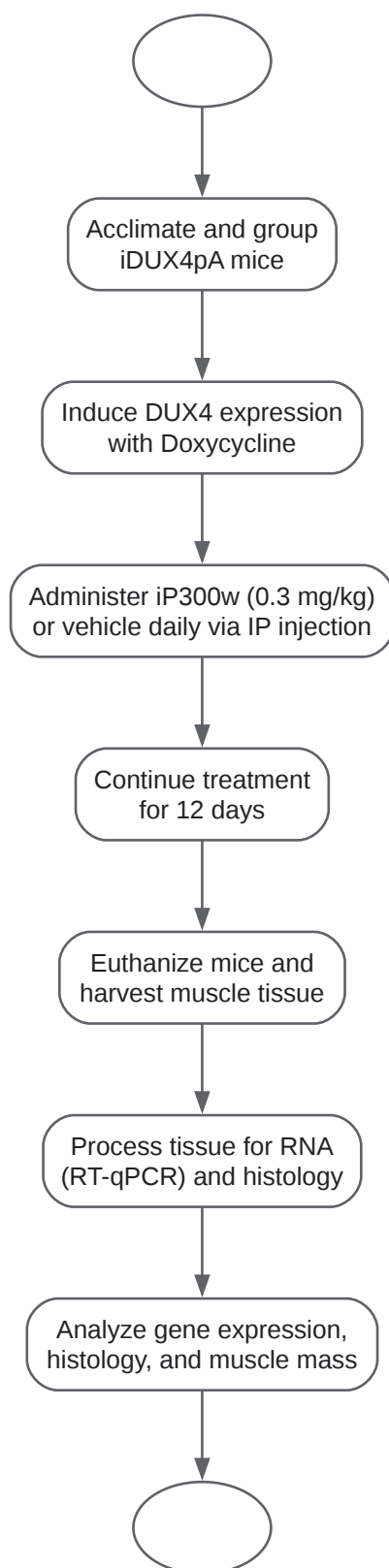
Facioscap humeral muscular dystrophy (FSHD) is a prevalent genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) transcription factor in skeletal muscle.[1][2] DUX4 expression, normally restricted to early embryonic development, triggers a cascade of pathogenic events in muscle cells, including apoptosis, inhibition of myogenesis, and inflammation, ultimately leading to progressive muscle wasting. [3] A key mechanism of DUX4's pathogenic activity is its interaction with the histone acetyltransferases EP300 (also known as p300) and CBP (CREB-binding protein).[1][2] This interaction leads to hyperacetylation of histone H3, altering the chromatin landscape and driving the expression of DUX4 target genes.

**iP300w** is a novel, potent, and specific spirocyclic inhibitor of the histone acetyltransferase (HAT) activity of EP300/CBP. In the context of FSHD research, **iP300w** serves as a critical tool to probe the DUX4 signaling pathway and as a potential therapeutic agent. By inhibiting EP300/CBP, **iP300w** effectively blocks DUX4-mediated transcriptional activation and its cytotoxic effects. This document provides detailed application notes and protocols for the use of **iP300w** in FSHD research, based on foundational studies.

## Mechanism of Action of iP300w in FSHD

The pathogenic activity of DUX4 in FSHD is critically dependent on its ability to recruit the EP300/CBP coactivators to the chromatin. The C-terminus of the DUX4 protein directly interacts with EP300/CBP, leading to local histone H3 acetylation (specifically at lysine 27, H3K27ac) and the transcriptional activation of DUX4 target genes. This process also results in a surprising global increase in histone H3 hyperacetylation. **iP300w** directly inhibits the HAT activity of EP300/CBP, thereby preventing both the local and global histone acetylation changes induced by DUX4. This leads to the suppression of DUX4 target gene expression and a reversal of DUX4-induced cell death.





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